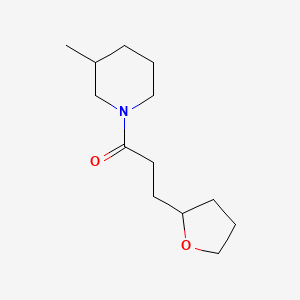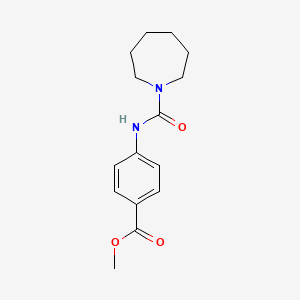
Methyl 4-(azepane-1-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(azepane-1-carbonylamino)benzoate, also known as M4ACB, is a chemical compound that belongs to the class of carbamates. It has been widely used in scientific research due to its unique chemical properties and potential for various applications.
Wirkmechanismus
Methyl 4-(azepane-1-carbonylamino)benzoate exerts its biological activity through the inhibition of enzymes by forming covalent bonds with the active site residues. It has been shown to interact with the catalytic triad of acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. Methyl 4-(azepane-1-carbonylamino)benzoate also inhibits carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and ion transport.
Biochemical and Physiological Effects:
Methyl 4-(azepane-1-carbonylamino)benzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been reported to increase the levels of acetylcholine and butyrylcholine in the brain, which are neurotransmitters involved in cognitive function and memory. Methyl 4-(azepane-1-carbonylamino)benzoate has also been shown to reduce the levels of carbonic anhydrase in the blood, which may have implications for the treatment of glaucoma and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(azepane-1-carbonylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and modified to suit specific research needs. However, Methyl 4-(azepane-1-carbonylamino)benzoate also has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-(azepane-1-carbonylamino)benzoate in scientific research. One area of interest is the development of Methyl 4-(azepane-1-carbonylamino)benzoate-based inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the use of Methyl 4-(azepane-1-carbonylamino)benzoate as a building block for the synthesis of novel bioconjugates for targeted drug delivery and imaging. Further research is also needed to explore the potential therapeutic applications of Methyl 4-(azepane-1-carbonylamino)benzoate in other diseases, such as cancer and metabolic disorders.
In conclusion, Methyl 4-(azepane-1-carbonylamino)benzoate is a promising chemical compound that has been widely used in scientific research for various applications. Its unique chemical properties and potential for drug discovery and bioconjugation make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of Methyl 4-(azepane-1-carbonylamino)benzoate for therapeutic applications and to address its limitations.
Synthesemethoden
Methyl 4-(azepane-1-carbonylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with azepane and methyl chloroformate. The final product is obtained through purification and crystallization. This method has been optimized to achieve high yield and purity of Methyl 4-(azepane-1-carbonylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(azepane-1-carbonylamino)benzoate has been extensively used in scientific research for various applications, including drug discovery, enzyme inhibition, and bioconjugation. It has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 4-(azepane-1-carbonylamino)benzoate has also been used as a building block in the synthesis of bioconjugates for targeted drug delivery and imaging.
Eigenschaften
IUPAC Name |
methyl 4-(azepane-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXHPXKNFAZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

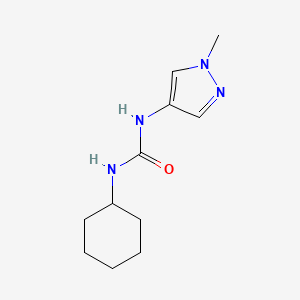
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
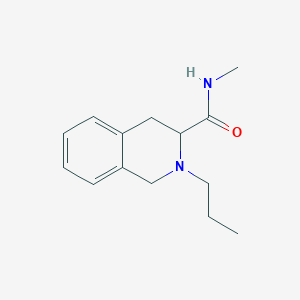
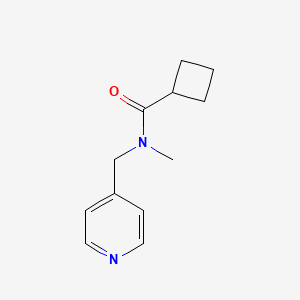
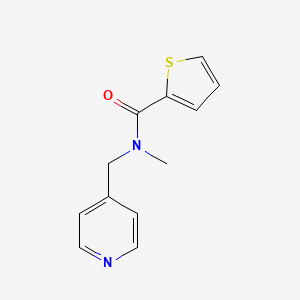
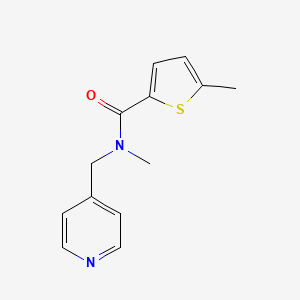
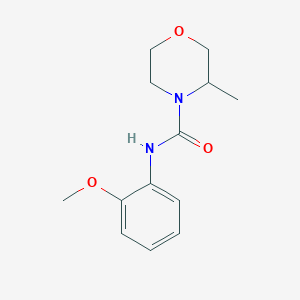
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
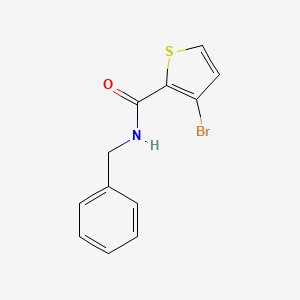
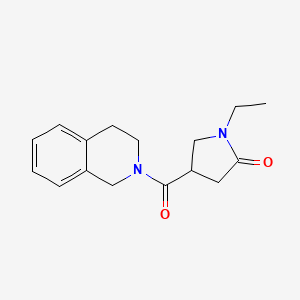
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)
